Cas no 480-79-5 (Integerrimine)
Integerrimine Chemical and Physical Properties
Names and Identifiers
-
- squalidine
- integerrimine
- 12-hydroxy-senecionane-11,16-dione
- Intergerrimine
- seneciionine
- senecionyne
- NSC-79540
- SENECIONINE C15-TRANS ISOMER
- 3179A6U4PN
- Squalidin
- HY-122772
- (1,6)DIOXACYCLODODECINO(2,3,4-GH)PYRROLIZINE-2,7-DIONE, 3-ETHYLIDENE-3,4,5,6,9,11,13,14,14A,14B-DECAHYDRO-6-HYDROXY-5,6-DIMETHYL-, (3E,5R,6R,14AR,14BR)-
- SENECIONINE C15-TRANS ISOMER [MI]
- (1R,4E,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
- UNII-3179A6U4PN
- NS00094202
- Senecionan-11,16-dione, 12-hydroxy-;Aureine;Senecionin
- (5R,6R,9a1R,14aR,E)-3-ethylidene-6-hydroxy-5,6-dimethyl-3,4,5,6,9,9a1,11,13,14,14a-decahydro-[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione
- Senecionan-11,16-dione, 12-hydroxy-, (15E)-
- CHEMBL488203
- 1ST160719
- 480-79-5
- DTXSID601016480
- Inegerrimine
- DTXCID801474670
- (15E)-12-Hydroxysenecionan-11,16-dione
- NSC 79540
- (-)-Integerrimine
- Q27106934
- CHEBI:5935
- XI161635
- CS-0088878
- DA-74500
- Integerrimine
-
- Inchi: 1S/C18H25NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4+/t11-,14-,15-,18-/m1/s1
- InChI Key: HKODIGSRFALUTA-IKZAEVNJSA-N
- SMILES: O1C(/C(=C/C)/C[C@@H](C)[C@](C)(C(=O)OCC2=CCN3CC[C@@H]1[C@H]32)O)=O
Computed Properties
- Exact Mass: 335.17300
- Monoisotopic Mass: 335.173
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 0
- Complexity: 611
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.1A^2
- XLogP3: 1.1
Experimental Properties
- Color/Form: Powder
- Density: 1.2250 (rough estimate)
- Melting Point: 172°C
- Boiling Point: 472.03°C (rough estimate)
- Flash Point: 294.7°C
- Refractive Index: 1.5100 (estimate)
- PSA: 76.07000
- LogP: 1.13070
Integerrimine Security Information
- Hazardous Material transportation number:UN 1544
- HazardClass:6.1(b)
- PackingGroup:III
- Packing Group:III
- Safety Term:6.1(b)
Integerrimine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I666695-1mg |
Integerrimine |
480-79-5 | 1mg |
$546.00 | 2023-05-18 | ||
| TRC | I666695-5mg |
Integerrimine |
480-79-5 | 5mg |
$2256.00 | 2023-05-18 | ||
| TRC | I666695-10mg |
Integerrimine |
480-79-5 | 10mg |
$3766.00 | 2023-05-18 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1766-1 mg |
Integerrimine |
480-79-5 | 1mg |
¥4433.00 | 2022-04-26 | ||
| TRC | I666695-25mg |
Integerrimine |
480-79-5 | 25mg |
$ 33000.00 | 2023-09-07 | ||
| TargetMol Chemicals | TN1766-5 mg |
(-)-Integerrimine |
480-79-5 | 98% | 5mg |
¥ 6,650 | 2023-07-11 | |
| TargetMol Chemicals | TN1766-1 mL * 10 mM (in DMSO) |
(-)-Integerrimine |
480-79-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6,750 | 2023-07-11 | |
| PhytoLab | 83968-50mg |
Integerrimine |
480-79-5 | ≥ 90.0 % | 50mg |
€3195 | 2023-10-25 | |
| PhytoLab | 83968-250mg |
Integerrimine |
480-79-5 | ≥ 90.0 % | 250mg |
€15087.5 | 2023-10-25 | |
| PhytoLab | 83968-500mg |
Integerrimine |
480-79-5 | ≥ 90.0 % | 500mg |
€28400 | 2023-10-25 |
Integerrimine Related Literature
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on Integerrimine
Recent Advances in the Study of Integerrimine (480-79-5): A Comprehensive Research Brief
Integerrimine (CAS: 480-79-5), a pyrrolizidine alkaloid, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on elucidating its pharmacological mechanisms, toxicological profiles, and possible clinical uses. This research brief aims to synthesize the latest findings on Integerrimine, providing a comprehensive overview of its current status in scientific research.
Recent investigations into Integerrimine have highlighted its dual role as both a bioactive compound and a potential hepatotoxin. A 2023 study published in the *Journal of Natural Products* demonstrated that Integerrimine exhibits selective cytotoxicity against certain cancer cell lines, particularly in hepatocellular carcinoma. The study employed advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to quantify its effects, revealing a dose-dependent inhibition of tumor cell proliferation. These findings suggest that Integerrimine could serve as a lead compound for developing novel anticancer agents, provided its toxicity can be mitigated.
In contrast to its therapeutic potential, the toxicological aspects of Integerrimine remain a critical area of research. A 2022 report in *Toxicology Letters* detailed its mechanism of hepatotoxicity, linking it to the formation of reactive metabolites that induce oxidative stress and DNA damage. Researchers utilized in vitro and in vivo models to assess the compound's safety profile, emphasizing the need for further studies to establish safe dosage levels. This dual nature of Integerrimine underscores the importance of balancing its therapeutic benefits with its inherent risks.
Another emerging area of interest is the biosynthesis of Integerrimine. A groundbreaking 2023 study in *Metabolic Engineering* identified key enzymes involved in its biosynthetic pathway, opening avenues for synthetic biology approaches to produce the compound more efficiently. By leveraging CRISPR-Cas9 technology, researchers successfully engineered microbial hosts to produce Integerrimine precursors, significantly reducing reliance on plant-derived sources. This advancement could facilitate large-scale production and further pharmacological studies.
In conclusion, Integerrimine (480-79-5) represents a promising yet complex molecule in the realm of chemical biology and drug development. While its anticancer properties offer exciting therapeutic possibilities, its hepatotoxic effects necessitate careful consideration. Future research should focus on optimizing its pharmacological profile through structural modifications and exploring its potential in combination therapies. The integration of synthetic biology tools may further accelerate its development, paving the way for innovative treatments in oncology and beyond.
480-79-5 (Integerrimine) Related Products
- 23506-96-9(2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione,5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-,(3R,4R,5R,13aR,13bR)- (9CI))
- 30000-36-3([1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione,6-(acetyloxy)-3-ethyl-3,4,5,6,9,11,13,14,14a,14b-decahydro-3-hydroxy-5,6-dimethyl-,(3R,5R,6S,14aR,14bR)-)
- 10285-06-0((+)-Intermedine)
- 303-34-4(Lasiocarpine)
- 303-33-3(heliotrine)
- 115712-88-4(2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)-)
- 15503-87-4(Usaramine)
- 130-01-8(Senecionine)
- 315-22-0(Monocrotaline)
- 13268-67-2(Senecionine N-oxide)